3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde
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Overview
Description
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The presence of methyl groups at the 3 and 3’ positions and an aldehyde group at the 5 position of the bithiophene core makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:
Formation of 3,3’-Dimethyl-[2,2’-bithiophene]: This can be achieved through a coupling reaction of 3-methylthiophene using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
While specific industrial production methods for 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: The methyl groups and the thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 3,3’-Dimethyl-[2,2’-bithiophene]-5-carboxylic acid.
Reduction: 3,3’-Dimethyl-[2,2’-bithiophene]-5-methanol.
Substitution: Various halogenated or nitrated derivatives of the bithiophene core.
Scientific Research Applications
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transport and light absorption . In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethyl-[2,2’-bithiophene]: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,4’-Dimethyl-[2,2’-bithiophene]: Has methyl groups at different positions, affecting its electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A related heterocyclic compound with different electronic properties and applications.
Uniqueness
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the bithiophene core. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
887407-04-7 |
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Molecular Formula |
C11H10OS2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
4-methyl-5-(3-methylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H10OS2/c1-7-3-4-13-10(7)11-8(2)5-9(6-12)14-11/h3-6H,1-2H3 |
InChI Key |
DDZAAXVYZHTAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=C(C=C(S2)C=O)C |
Origin of Product |
United States |
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